Cas no 2172147-61-2 (5-4-(aminomethyl)piperidin-2-ylthiophene-2-carbaldehyde)

5-4-(Aminomethyl)piperidin-2-ylthiophene-2-carbaldehyde is a versatile heterocyclic compound featuring both a piperidine and thiophene scaffold, with an aminomethyl group and a formyl functional group. Its structural complexity makes it valuable in medicinal chemistry and drug discovery, particularly as a building block for synthesizing pharmacologically active molecules. The presence of reactive sites (aldehyde and amine) allows for further derivatization, enabling the development of targeted compounds with potential applications in enzyme inhibition or receptor modulation. Its piperidine-thiophene hybrid structure may contribute to enhanced binding affinity and selectivity in biologically relevant systems. This compound is typically handled under controlled conditions due to its reactive functional groups.
5-4-(aminomethyl)piperidin-2-ylthiophene-2-carbaldehyde structure
2172147-61-2 structure
商品名:5-4-(aminomethyl)piperidin-2-ylthiophene-2-carbaldehyde
CAS番号:2172147-61-2
MF:C11H16N2OS
メガワット:224.322541236877
CID:5825444
PubChem ID:165553165

5-4-(aminomethyl)piperidin-2-ylthiophene-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 5-4-(aminomethyl)piperidin-2-ylthiophene-2-carbaldehyde
    • 5-[4-(aminomethyl)piperidin-2-yl]thiophene-2-carbaldehyde
    • 2172147-61-2
    • EN300-1477451
    • インチ: 1S/C11H16N2OS/c12-6-8-3-4-13-10(5-8)11-2-1-9(7-14)15-11/h1-2,7-8,10,13H,3-6,12H2
    • InChIKey: UCXXZXRPNIWGCD-UHFFFAOYSA-N
    • ほほえんだ: S1C(C=O)=CC=C1C1CC(CN)CCN1

計算された属性

  • せいみつぶんしりょう: 224.09833431g/mol
  • どういたいしつりょう: 224.09833431g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 83.4Ų

5-4-(aminomethyl)piperidin-2-ylthiophene-2-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1477451-2500mg
5-[4-(aminomethyl)piperidin-2-yl]thiophene-2-carbaldehyde
2172147-61-2
2500mg
$2379.0 2023-09-28
Enamine
EN300-1477451-0.05g
5-[4-(aminomethyl)piperidin-2-yl]thiophene-2-carbaldehyde
2172147-61-2
0.05g
$1020.0 2023-06-06
Enamine
EN300-1477451-0.5g
5-[4-(aminomethyl)piperidin-2-yl]thiophene-2-carbaldehyde
2172147-61-2
0.5g
$1165.0 2023-06-06
Enamine
EN300-1477451-50mg
5-[4-(aminomethyl)piperidin-2-yl]thiophene-2-carbaldehyde
2172147-61-2
50mg
$1020.0 2023-09-28
Enamine
EN300-1477451-100mg
5-[4-(aminomethyl)piperidin-2-yl]thiophene-2-carbaldehyde
2172147-61-2
100mg
$1068.0 2023-09-28
Enamine
EN300-1477451-5.0g
5-[4-(aminomethyl)piperidin-2-yl]thiophene-2-carbaldehyde
2172147-61-2
5g
$3520.0 2023-06-06
Enamine
EN300-1477451-0.25g
5-[4-(aminomethyl)piperidin-2-yl]thiophene-2-carbaldehyde
2172147-61-2
0.25g
$1117.0 2023-06-06
Enamine
EN300-1477451-2.5g
5-[4-(aminomethyl)piperidin-2-yl]thiophene-2-carbaldehyde
2172147-61-2
2.5g
$2379.0 2023-06-06
Enamine
EN300-1477451-10.0g
5-[4-(aminomethyl)piperidin-2-yl]thiophene-2-carbaldehyde
2172147-61-2
10g
$5221.0 2023-06-06
Enamine
EN300-1477451-10000mg
5-[4-(aminomethyl)piperidin-2-yl]thiophene-2-carbaldehyde
2172147-61-2
10000mg
$5221.0 2023-09-28

5-4-(aminomethyl)piperidin-2-ylthiophene-2-carbaldehyde 関連文献

5-4-(aminomethyl)piperidin-2-ylthiophene-2-carbaldehydeに関する追加情報

5-4-(Aminomethyl)piperidin-2-ylthiophene-2-carbaldehyde

The compound 5-4-(Aminomethyl)piperidin-2-ylthiophene-2-carbaldehyde (CAS No. 2172147-61-2) is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique combination of functional groups, including an aldehyde group, a piperidine ring, and a thiophene moiety. The presence of these groups endows the molecule with versatile chemical properties and potential applications in drug design and material synthesis.

Recent studies have highlighted the antioxidant properties of this compound, making it a promising candidate for applications in oxidative stress-related diseases. Researchers have demonstrated that the thiophene ring plays a critical role in stabilizing free radicals, thereby enhancing the compound's ability to combat oxidative damage. This finding aligns with the growing interest in natural and synthetic antioxidants as therapeutic agents in modern medicine.

In addition to its antioxidant activity, 5-4-(Aminomethyl)piperidin-2-ylthiophene-2-carbaldehyde has shown potential as a neuroprotective agent. Preclinical studies suggest that the compound may inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. The piperidine ring, with its nitrogen atom, is believed to contribute to this activity by forming hydrogen bonds with key residues in the amyloid-beta structure.

The synthesis of this compound involves a multi-step process that combines principles from both organic and medicinal chemistry. The starting materials include readily available reagents such as thiophene derivatives and piperidine precursors. The reaction sequence typically involves nucleophilic substitution, alkylation, and oxidation steps to achieve the desired product. Recent advancements in catalytic methods have further optimized the synthesis pathway, improving yield and reducing production costs.

From a materials science perspective, 5-4-(Aminomethyl)piperidin-2-ylthiophene-2-carbaldehyde exhibits interesting electronic properties due to its conjugated system. This makes it a potential candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Researchers have explored its ability to act as a charge transport layer in organic photovoltaic devices, where it has shown promise in enhancing device efficiency.

Despite its numerous potential applications, further research is needed to fully understand the biological mechanisms underlying its activity. Ongoing studies are investigating its pharmacokinetics, toxicity profile, and bioavailability to assess its suitability as a drug candidate. Additionally, efforts are being made to explore its interactions with other biological molecules, such as enzymes and receptors, to uncover new therapeutic targets.

In conclusion, 5-4-(Aminomethyl)piperidin-2-ylthiophene-2-carbaldehyde (CAS No. 2172147-61-2) represents a versatile molecule with wide-ranging applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive target for both academic research and industrial development. As new insights into its properties continue to emerge, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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